Spectral Data Analysis of 2,4-Diamino-6-chloromethylpteridine: A Technical Guide
Spectral Data Analysis of 2,4-Diamino-6-chloromethylpteridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 2,4-diamino-6-chloromethylpteridine, a key intermediate in the synthesis of antifolate drugs such as Methotrexate. The document outlines expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows for its synthesis and analysis.
Overview of 2,4-Diamino-6-chloromethylpteridine
2,4-Diamino-6-chloromethylpteridine (C₇H₇ClN₆, M.W. 210.62 g/mol ) is a synthetic heterocyclic compound featuring a pteridine core.[1] Its structure is characterized by two amino groups at positions 2 and 4, and a reactive chloromethyl group at position 6. This chloromethyl group serves as a crucial handle for synthetic modifications, most notably in the alkylation of the side chain of Methotrexate.[2] The compound is typically synthesized from its precursor, 2,4-diamino-6-hydroxymethylpteridine, via chlorination with agents like thionyl chloride.[3]
Quantitative Spectral Data
The following tables summarize the expected quantitative data from NMR, IR, and MS analysis. It is important to note that while this data is based on established spectroscopic principles and data from related compounds, experimentally obtained spectra may show minor variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a primary tool for the structural elucidation of 2,4-diamino-6-chloromethylpteridine.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | ¹³C NMR (Predicted) | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| -CH₂Cl | ~ 4.2 (singlet) | C2 | ~ 160 |
| C7-H | ~ 8.5 (singlet) | C4 | ~ 162 |
| -NH₂ (at C4) | Broad singlet | C4a | ~ 120 |
| -NH₂ (at C2) | Broad singlet | C6 | ~ 155 |
| C7 | ~ 145 | ||
| C8a | ~ 150 | ||
| -CH₂Cl | ~ 45 |
Note: NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆. The chemical shifts of the amino protons can vary and may be exchanged with D₂O.
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule.
Table 2: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amino (N-H) | 3100 - 3500 | Stretching |
| Aromatic Ring (C=N, C=C) | 1500 - 1650 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Expected Mass Spectrometry Data (Electron Impact - EI)
| m/z | Proposed Fragment | Notes |
| 210/212 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 175 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 161 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |
In high-resolution mass spectrometry using electrospray ionization (HRMS-ESI), the expected protonated molecular ion ([M+H]⁺) would have an m/z of approximately 211.049.[2]
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2,4-diamino-6-chloromethylpteridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters for ¹H NMR:
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Pulse sequence: Standard single-pulse experiment.
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Spectral width: 0-12 ppm.
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Number of scans: 16-64, depending on sample concentration.
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Relaxation delay: 1-2 seconds.
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Acquisition Parameters for ¹³C NMR:
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Pulse sequence: Proton-decoupled pulse sequence.
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Spectral width: 0-180 ppm.
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Number of scans: 1024 or more, as ¹³C has a low natural abundance.
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Relaxation delay: 2-5 seconds.
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Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of 2,4-diamino-6-chloromethylpteridine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
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Transfer the fine powder to a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition Parameters:
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Scan range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of scans: 16-32.
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A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
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Acquisition Parameters (ESI-MS):
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Ionization mode: Positive ion mode.
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Capillary voltage: 3-4 kV.
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Drying gas (N₂) flow rate: 5-10 L/min.
-
Drying gas temperature: 300-350 °C.
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Mass range: m/z 50-500.
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Visualized Workflows
The following diagrams, created using the DOT language, illustrate the synthesis and analytical workflow for 2,4-diamino-6-chloromethylpteridine.
Caption: Synthetic pathway for 2,4-diamino-6-chloromethylpteridine.
References
- 1. 2,4-Diamino-6-chloromethylpteridine | C7H7ClN6 | CID 157880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-chloromethylpteridine | 57521-63-8 | Benchchem [benchchem.com]
- 3. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
